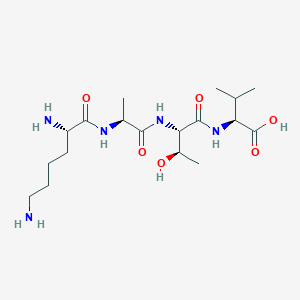![molecular formula C22H24N2O2 B15169480 (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918480-68-9](/img/structure/B15169480.png)
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound known for its unique structure, which combines a benzofuran ring with a piperazine moiety linked by a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine derivative can be prepared by reacting piperazine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzofuran ring with the piperazine derivative using a methanone linker. This can be achieved through a condensation reaction using reagents like acetic anhydride or similar coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring and piperazine moiety may contribute to its binding affinity and selectivity. The compound may modulate signaling pathways or enzymatic activities, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzofuran-5-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone: Similar structure with a shorter alkyl chain.
(1-Benzofuran-5-yl)[4-(4-phenylbutyl)piperazin-1-yl]methanone: Similar structure with a longer alkyl chain.
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]ethanone: Similar structure with an ethanone linker instead of methanone.
Uniqueness
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is unique due to its specific combination of the benzofuran ring and piperazine moiety linked by a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918480-68-9 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-benzofuran-5-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N2O2/c25-22(20-8-9-21-19(17-20)10-16-26-21)24-14-12-23(13-15-24)11-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-10,16-17H,4,7,11-15H2 |
Clé InChI |
AWHUKUVOSOFQFI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
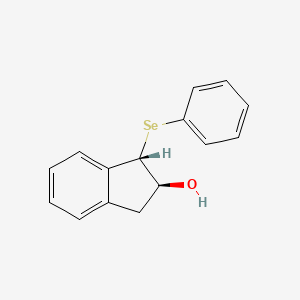
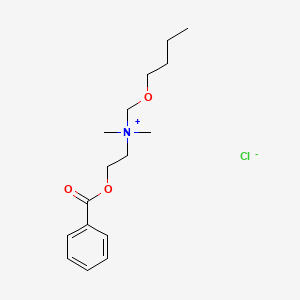
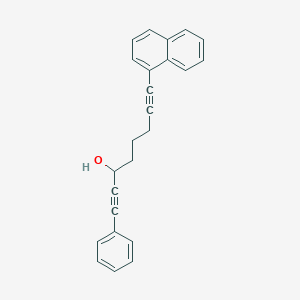
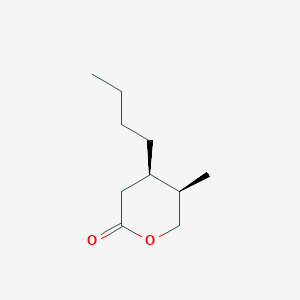
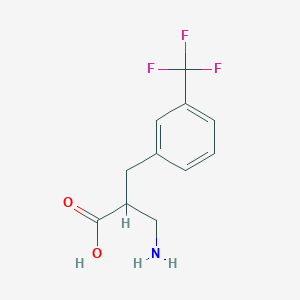
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
